4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid
Overview
Description
“4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid” belongs to the class of organic compounds known as sesquiterpenoids . These are terpenes with three consecutive isoprene units .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 4-((5,5-dimethyl-8-(p-tolyl)-5,6-dihydronaphthalen-2-yl)ethynyl)benzoate . The molecular weight is 414.48 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 414.48 . It’s recommended to be stored at 28°C .Scientific Research Applications
Teratogenic Activity in Cancer Chemoprevention
- Retinoidal Benzoic Acid Derivatives (Arotinoids) : These compounds, including derivatives similar to the specified chemical, show potential in cancer chemoprevention but also exhibit significant teratogenic activity. For example, (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]benzoic acid demonstrated increased incidence of malformations in offspring when administered to pregnant hamsters (Flanagan, Willhite, & Ferm, 1987).
Luminescent Lanthanide Complexes
- Photophysical Properties : Studies have shown that derivatives of 4-naphthalen-1-yl-benzoic acid, including compounds with similar structures, can be used to create luminescent lanthanide complexes. These complexes demonstrate efficient energy transfer, which is critical in the development of luminescent materials (Kim, Baek, & Kim, 2006).
Synthetic Strategies in Chemistry
- Aromatic Metallation : The synthesis of biaryls, using methods involving aromatic metallation, has been developed. This includes the transformation of benzoic acids into hydroxy-1-arylnaphthalenes, a process relevant to compounds with a similar structure (Epsztajn, Jóźwiak, & Szcześniak, 1993).
Retinoic Acid Receptors and Cancer
- Differential Action on Coregulator Interaction : Specific compounds, structurally related to the mentioned chemical, have been studied for their interaction with retinoic acid receptors. These interactions play a significant role in controlling gene networks related to cell growth and differentiation, impacting cancer research (Germain et al., 2009).
Optical Properties for Alzheimer’s Disease Diagnosis
- Fluorescent Probe for β-Amyloids : A compound similar in structure, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, has been synthesized as a fluorescent probe for β-amyloids, indicating potential application in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Retinoid X Receptor Agonists
- Sulfonic Acid Analogues and Novel Analogues : Various analogues of compounds structurally related to the specified chemical have been synthesized and assessed for selective retinoid X receptor agonism. These analogues are studied for their potential therapeutic uses, including treatment of cutaneous T-cell lymphoma (Heck et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040962 | |
Record name | AGN193109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
CAS RN |
171746-21-7 | |
Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN 193109 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN193109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AGN-193109 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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